

# Experimental Use of Avibactam in Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Avibactam sodium hydrate

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This document provides a detailed overview of the experimental use of avibactam in various animal models, summarizing key quantitative data and providing comprehensive experimental protocols based on published literature. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of  $\beta$ -lactam antibiotics against a wide range of resistant Gram-negative bacteria.

## I. Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters of avibactam in combination with different  $\beta$ -lactam antibiotics across various animal models and pathogens.

### Table 1: Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Pathogen	Infection Model	Animal Strain	Key Efficacy Endpoint	Ceftazidime-Avibactam MIC (µg/mL)	Efficacy Results	Reference(s)
Pseudomonas aeruginosa	Neutropenic Thigh	CD-1 Mice	Stasis	32 - 128 (Ceftazidime MIC)	Avibactam %fT > CT 1 mg/L for stasis: 14.1% to 62.5%	[1][2][3]
Pseudomonas aeruginosa	Neutropenic Lung	CD-1 Mice	Stasis	32 - 128 (Ceftazidime MIC)	Avibactam %fT > CT 1 mg/L for stasis: 0% to 21.4%	[1][2][3]
Pseudomonas aeruginosa	Neutropenic Lung	ICR Mice	>1 log <sub>10</sub> CFU reduction	≤32	Humanized doses resulted in >1 log <sub>10</sub> CFU reduction	[4][5][6]
Enterobacteriaceae (AmpC or ESBL-producing)	Septicemia	ICR Mice	50% Effective Dose (ED <sub>50</sub> )	64 to >128 (Ceftazidime MIC)	Ceftazidime-Avibactam ED <sub>50</sub> : <5 to 65 mg/kg	[7][8]
Carbapenem-Resistant Enterobacteriaceae	Neutropenic Thigh	ICR Mice	Bacterial density reduction	≤16	Reductions in bacterial density against 16 of 18 isolates	[9]

Klebsiella pneumoniae (OXA-48-like)	Systemic Infection	Swiss Albino Mice	ED50 / ED90	0.25 - 4	Parent strains ED50: 3.4–22.0 mg/kg; Mutants ED50: 24.3–68.2 mg/kg	[10]
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CT: Threshold Concentration; fT > CT: Percentage of the dosing interval that free drug concentrations remain above the threshold concentration.

**Table 2: Efficacy of Aztreonam-Avibactam in Murine Infection Models**

Pathogen	Infection Model	Animal Strain	Key Efficacy Endpoint	Aztreonam-Avibactam MIC (µg/mL)	Efficacy Results	Reference(s)
Stenotrophomonas maltophilia	Neutropenic Thigh	Not Specified	≥1 log <sub>10</sub> CFU/thigh reduction	2/4 - 16/4	Efficacy against majority of isolates with MIC ≤4/4 mg/L	[11]
Metallo-β-lactamase (MBL)-producing Enterobacterales	Not Specified	Not Specified	In vivo efficacy	Not Specified	Avibactam restores in vivo efficacy of aztreonam	[12][13]

**Table 3: Efficacy of Other Avibactam Combinations in Murine Infection Models**

Pathogen	Combination	Infection Model	Animal Strain	Key Efficacy Endpoint	Efficacy Results	Reference(s)
Pseudomonas aeruginosa	Ceftazidime-Avibactam-Fosfomycin	Neutropenic Thigh	Not Specified	Reduced bacterial burden	Significantly reduced bacterial burden with the triple combination	[14]
MBL-producing CRECC	Ceftazidime-Avibactam + Aztreonam	Galleria mellonella	N/A	Improved survival rate	Significantly improved survival rate compared to monotherapy	[15]

CRECC: Carbapenem-resistant Enterobacter cloacae complex

## II. Experimental Protocols

### Protocol 1: Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.

#### 1. Animal Model:

- Species: Mouse
- Strain: Outbred female CD-1 or ICR mice, 7-8 weeks old, weighing 20-25 g.[1][4]

- Housing: Standard conditions with ad libitum access to food and water.

## 2. Induction of Neutropenia:

- Administer cyclophosphamide intraperitoneally (IP).
- Dosing Regimen: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[\[1\]](#)[\[16\]](#)

## 3. Bacterial Inoculum Preparation:

- Culture the bacterial strain of interest overnight in appropriate broth (e.g., Luria-Bertani broth).
- Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (e.g., OD600 of 0.4).[\[17\]](#)
- Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.
- Resuspend the final pellet in saline to achieve the desired inoculum concentration (typically  $10^6$  to  $10^7$  CFU/0.05 mL).[\[1\]](#)

## 4. Infection Procedure:

- Two hours before the start of treatment, inject 0.05 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[\[1\]](#)
- A control group of mice (0-hour controls) is euthanized at the time of treatment initiation to determine the baseline bacterial burden.[\[4\]](#)

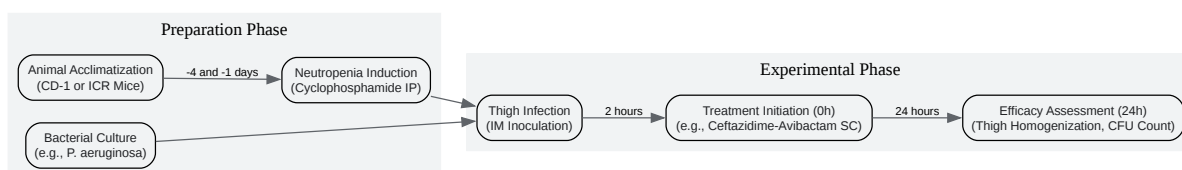
## 5. Drug Administration:

- Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in a suitable vehicle (e.g., sterile saline).
- Administer the drugs via the desired route, typically subcutaneously (SC) or intraperitoneally (IP).[\[1\]](#)[\[17\]](#)

- Dosing regimens can vary from single doses to multiple doses over a 24-hour period (e.g., every 2 hours, every 8 hours).[1][3] Human-simulated regimens can also be employed to mimic the pharmacokinetic profile in humans.[5][11]

#### 6. Efficacy Assessment:

- At 24 hours post-treatment initiation, euthanize the mice.
- Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).
- The efficacy is typically expressed as the change in log<sub>10</sub> CFU/thigh compared to the 0-hour controls.[4][9]



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#### Neutropenic Thigh Infection Model Workflow

## Protocol 2: Murine Lung Infection Model (Pneumonia)

This model is utilized to assess the efficacy of antimicrobial agents in treating respiratory tract infections.

#### 1. Animal Model:

- Species: Mouse

- Strain: Outbred female CD-1 or ICR mice, or inbred C57Bl/6J mice, weighing approximately 25 g.[\[1\]](#)[\[4\]](#)[\[17\]](#)

- Housing: Standard conditions.

## 2. Induction of Neutropenia (if required):

- Follow the same protocol as for the neutropenic thigh infection model.[\[1\]](#)

## 3. Bacterial Inoculum Preparation:

- Prepare the bacterial suspension as described for the thigh infection model. The typical inoculum is around  $10^6$  to  $10^7$  CFU in 0.05 mL.[\[1\]](#)

## 4. Infection Procedure:

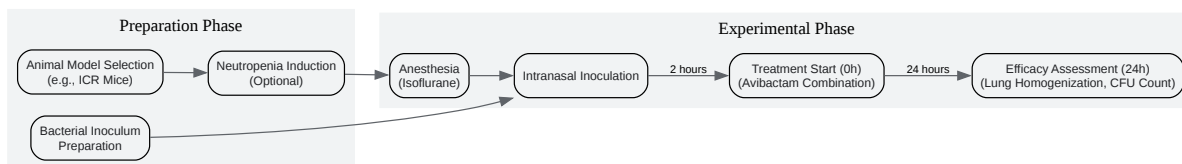
- Lightly anesthetize the mice with isoflurane.[\[1\]](#)
- Administer 0.05 mL of the bacterial suspension intranasally.[\[1\]](#)
- Allow the mice to recover from anesthesia.

## 5. Drug Administration:

- Two hours after infection, initiate treatment.
- Administer drugs via the SC or IP route.[\[1\]](#)[\[17\]](#) Dosing schedules are determined by the study design.

## 6. Efficacy Assessment:

- At 24 hours post-treatment, euthanize the mice.
- Aseptically remove the lungs and homogenize them in a known volume of sterile saline.
- Determine the bacterial load (CFU/lungs) by plating serial dilutions of the homogenate.
- Efficacy is measured as the change in log<sub>10</sub> CFU/lungs compared to 0-hour controls.[\[4\]](#)



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### Murine Lung Infection Model Workflow

## Protocol 3: Murine Septicemia Model

This model evaluates the ability of an antimicrobial agent to protect against lethal systemic infection.

#### 1. Animal Model:

- Species: Mouse
- Strain: Male ICR mice.<sup>[7][8]</sup>

#### 2. Bacterial Inoculum Preparation:

- Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to achieve a high-density culture.
- Suspend the bacteria in a 5% (w/v) mucin solution to enhance virulence.

#### 3. Infection Procedure:

- Inject the bacterial suspension (typically 0.5 mL) intraperitoneally into the mice.

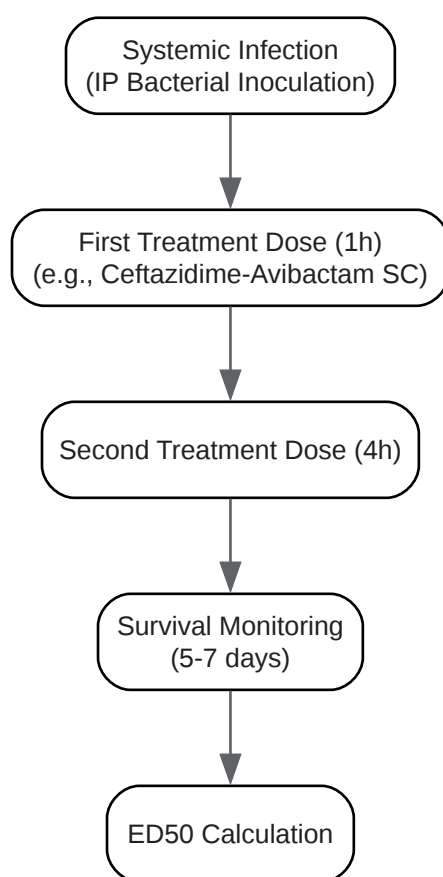
#### 4. Drug Administration:



- Administer the test compounds (e.g., ceftazidime-avibactam) subcutaneously at 1 and 4 hours post-infection.[8]

#### 5. Efficacy Assessment:

- Monitor the survival of the mice for a period of 5 to 7 days post-infection.[8]
- The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.[7][8]

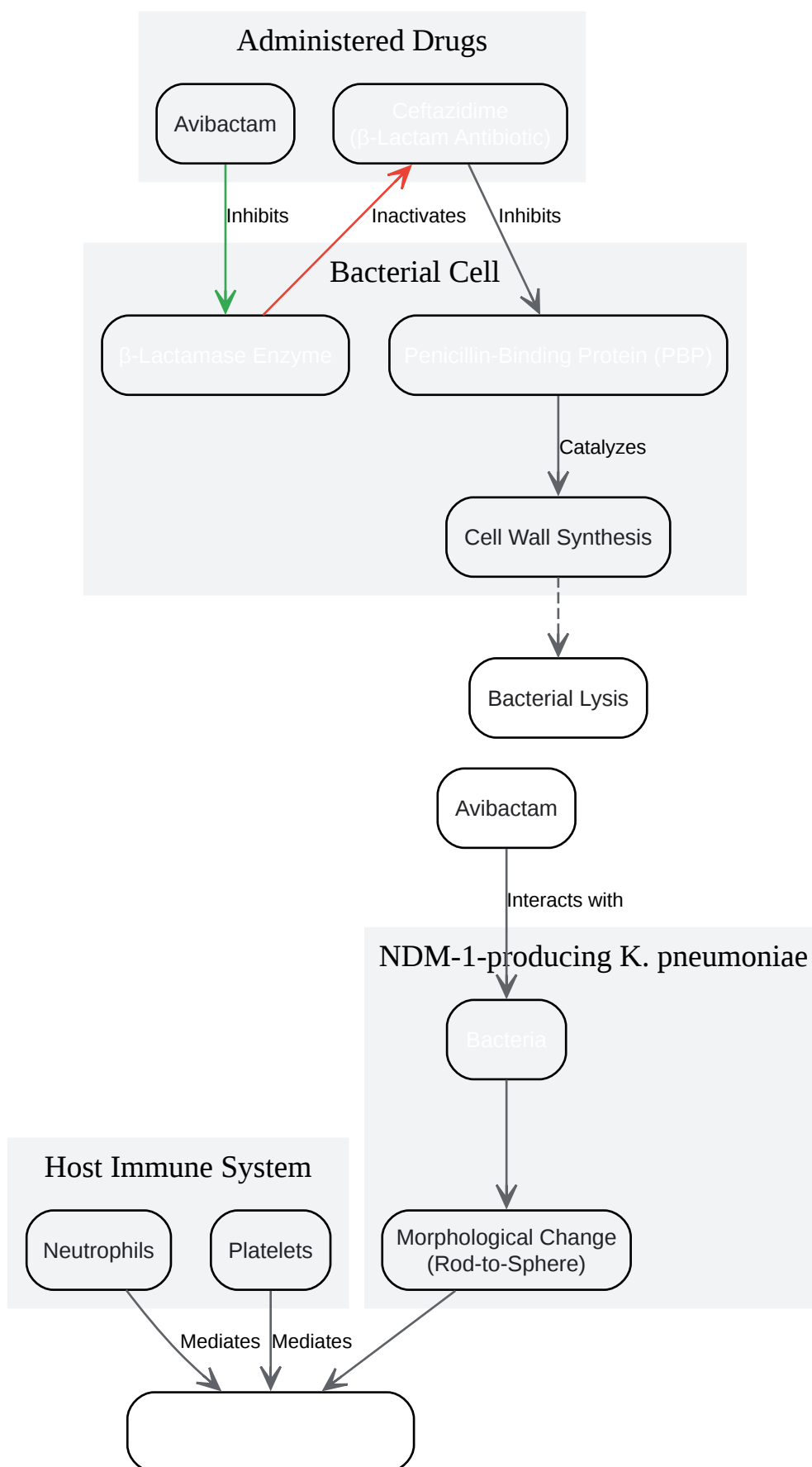


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#### Murine Septicemia Model Workflow

### III. Signaling Pathways and Logical Relationships

Avibactam's primary mechanism of action is the inhibition of  $\beta$ -lactamase enzymes, which are produced by bacteria and inactivate  $\beta$ -lactam antibiotics. By inhibiting these enzymes, avibactam restores the efficacy of partner antibiotics like ceftazidime and aztreonam.



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